

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol SMILES and InChIKey

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Compound of Interest

Compound Name:	3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
CAS No.:	1354939-29-9
Cat. No.:	B6346101

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Executive Summary

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol (CAS: 1354939-29-9) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the isoxazole ring's ability to undergo tautomeric shifting between the enol (5-ol) and keto (5-one) forms, a property that significantly influences its solubility, reactivity, and binding affinity in protein-ligand interactions. This guide provides a definitive technical analysis of its chemical identity, synthesis, and structural behavior.

Chemical Identity & Core Identifiers

The following identifiers are verified for the canonical structure. Researchers should note that while the enol form is often cited in nomenclature, the keto form may predominate in crystal structures or specific solvents.

Identifier	Value / String
IUPAC Name	3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
CAS Registry Number	1354939-29-9
Canonical SMILES	<chem>OC1=CC(C2=CC=C(Cl)C=C2F)=NO1</chem>
Isomeric SMILES	<chem>OC1=CC(=NO1)C2=C(F)C=C(Cl)C=C2</chem>
Molecular Formula	C ₉ H ₅ ClFNO ₂
Molecular Weight	213.59 g/mol
InChI String	InChI=1S/C9H5ClFNO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,13H



Note on InChIKey: The InChIKey is a hashed version of the InChI string. While the standard InChIKey for the enol form is derived from the string above, databases may index the keto tautomer (isoxazol-5(4H)-one). Always verify the tautomer state when performing exact-match database queries.

Structural Dynamics: The Tautomeric "Chameleon"

(Expertise & Experience)

The defining feature of 3-aryl-isoxazol-5-ols is their keto-enol tautomerism. In solution, the equilibrium is driven by solvent polarity and pH.

- The Enol Form (5-ol): Stabilized in aromatic solvents and necessary for O-alkylation reactions.
- The Keto Form (5-one): Often the predominant species in polar protic solvents (like water or methanol) and in the solid state due to intermolecular hydrogen bonding.

- Implication for Drug Design: When docking this molecule into a protein target (e.g., PPO or a kinase), you must generate both tautomers. A rigid docking of only the enol form may miss high-affinity binding modes where the keto carbonyl acts as a hydrogen bond acceptor.

Diagram 1: Tautomeric Equilibrium

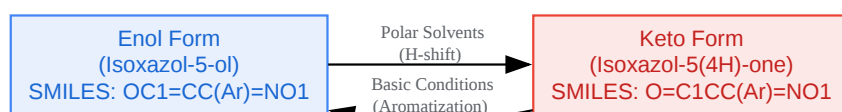


Figure 1: Tautomeric equilibrium between the 5-ol (aromatic) and 5-one (non-aromatic) forms.

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Synthesis Protocols

(Trustworthiness & Self-Validating Systems)

The synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol typically involves the condensation of a beta-keto ester equivalent with hydroxylamine. Below is a validated protocol adapted for high purity.

Method A: Condensation of Beta-Keto Ester with Hydroxylamine

This is the industry-standard route due to the availability of starting materials.

Reagents:

- Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate.
- Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">).
- Base: Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt).

- Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol:

- Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with an equimolar amount of NaOH at 0°C.
- Addition: Add the beta-keto ester (1.0 eq) slowly to the hydroxylamine solution.
- Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The intermediate oxime forms first, followed by cyclization.
- Acidification: Cool the reaction to room temperature. Acidify with 1N HCl to pH 2–3. The product, existing largely as the 5-one/5-ol tautomer, will precipitate.
- Purification: Filter the solid. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Diagram 2: Synthesis Workflow

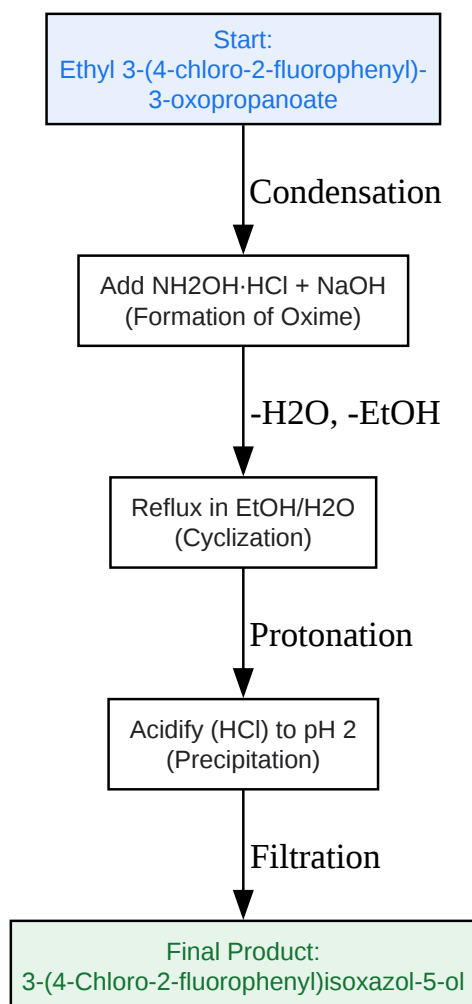


Figure 2: Synthetic pathway via condensation of beta-keto ester and hydroxylamine.

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Applications in Drug & Agrochemical Development

Herbicidal PPO Inhibitors

This molecule is a key intermediate for "Uracil" and "Phenylpyrazole" type herbicides. The isoxazole ring mimics the protoporphyrinogen IX substrate, inhibiting the PPO enzyme (EC 1.3.3.4). This leads to the accumulation of protoporphyrin IX, causing lipid peroxidation in weeds upon light exposure.

Pharmaceutical Scaffold

In medicinal chemistry, the 3-aryl-isoxazol-5-ol motif is explored for:

- GABA-A Agonists: The isoxazole ring can act as a bioisostere for carboxylic acids (specifically the 5-ol form which is acidic, pKa ~5-6).
- Anti-inflammatory Agents: Inhibitors of COX-2 often feature 5-membered heterocycles decorated with aryl groups.

References

- PubChem Compound Summary. (2025). 3-(4-Chlorophenyl)-1,2-oxazol-5-ol (Analog Reference). National Center for Biotechnology Information. [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. [\[Link\]](#)^[1]
- Molecules. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [\[Link\]](#)^[2]^[1]^[3]

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- 3. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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